Chemical structure and properties of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine
Chemical structure and properties of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine
Physicochemical Profiling, Alkylating Dynamics, and Synthetic Methodology
Executive Summary & Molecular Identity[1]
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (CAS: 26112-92-5) represents a specialized subclass of nitrogen mustards, structurally characterized as a bifunctional alkylating agent.[1] Unlike the prototypical mechlorethamine (HN2), which possesses a methyl "tail," this compound incorporates a 2-methoxyethyl side chain.[1]
This structural modification is not merely cosmetic; the ether oxygen introduces a negative inductive effect (-I), subtly reducing the nucleophilicity of the central nitrogen. Consequently, this molecule serves as a critical model for studying tunable reactivity in alkylating pharmacophores—balancing hydrolytic stability with DNA cross-linking efficiency.
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 2-chloro-N-(2-chloroethyl)-N-(2-methoxyethyl)ethanamine |
| CAS Registry Number | 26112-92-5 |
| Molecular Formula | |
| Molecular Weight | 200.11 g/mol |
| Classification | Bifunctional Nitrogen Mustard / Alkylating Agent |
| Physical State | Viscous liquid (at STP) |
| Solubility | Soluble in ethanol, DMSO, chlorinated solvents; Moderate water solubility (enhanced by ether oxygen) |
Structural Analysis & Reactivity Profile
The core utility of this compound lies in its ability to form DNA interstrand cross-links. However, its reactivity kinetics differ from aliphatic mustards due to the Neighboring Group Participation (NGP) modulation.
The "Methoxy Effect"
In standard nitrogen mustards (e.g., HN2), the nitrogen lone pair drives the expulsion of a chloride ion to form a reactive aziridinium ion .
-
In HN2: The methyl group is electron-donating (+I), stabilizing the transition state and accelerating aziridinium formation.
-
In Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine: The methoxyethyl tail contains an oxygen atom at the
-position relative to the nitrogen.[1] This oxygen exerts an electron-withdrawing inductive effect (-I) through the carbon chain.[1]-
Result: The
of the amine is lowered. -
Kinetic Consequence: The rate of aziridinium cyclization is retarded compared to HN2, providing a longer half-life in aqueous solution and potentially altering the biodistribution profile before alkylation occurs.
-
Mechanism of Action (Pathway Diagram)[1]
The following diagram illustrates the stepwise activation of the molecule, highlighting the rate-limiting cyclization and subsequent DNA alkylation.
Figure 1: Mechanism of Action.[1] The formation of the aziridinium ion (yellow) is the rate-limiting step, modulated by the electron density of the central nitrogen.
Synthetic Methodology
Synthesis of this compound requires precise control to prevent premature polymerization. The preferred route involves the hydroxyethylation of a primary amine followed by chlorination.
Synthesis Workflow
-
Precursor Selection: Start with 2-methoxyethylamine .[1]
-
Hydroxyethylation: Reaction with Ethylene Oxide (2 equivalents) to form the diol intermediate.
-
Chlorination: Conversion of hydroxyl groups to chlorides using Thionyl Chloride (
) .
Figure 2: Synthetic Pathway. The conversion proceeds via a diol intermediate, requiring careful temperature control during the addition of ethylene oxide.
Detailed Protocol: Chlorination Step
Note: This protocol assumes the isolation of the intermediate diol.
-
Setup: Equip a 250mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and
inlet. -
Solvation: Dissolve 0.1 mol of N,N-bis(2-hydroxyethyl)-2-methoxyethylamine in 100 mL of anhydrous Chloroform (
). -
Addition: Cool to 0°C. Add 0.25 mol of Thionyl Chloride (
) dropwise over 60 minutes. Caution: and gas evolution.[1][2] -
Reflux: Once addition is complete, heat to reflux (approx. 60°C) for 4 hours to drive the reaction to completion.
-
Work-up: Evaporate solvent and excess
under reduced pressure. The residue is the hydrochloride salt.[2] -
Purification: Recrystallize from Ethanol/Ether or Acetone to yield the pure salt.
Experimental Validation: The NBP Assay
To verify the alkylating potential of the synthesized compound, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP acts as a nucleophilic trap, mimicking DNA bases. Upon alkylation and subsequent basification, it yields a chromophore absorbing at ~600 nm.
Protocol: Kinetic Determination of Alkylating Activity
Reagents:
-
Acetate Buffer (0.05 M, pH 4.6)[1]
-
NBP Reagent: 5% w/v in Acetone
-
Triethylamine (TEA) or NaOH (for basification)[1]
Procedure:
-
Preparation: Dissolve the nitrogen mustard (10
M to 1 mM range) in Acetate Buffer. -
Incubation: Mix 1 mL of sample with 0.5 mL of NBP reagent. Incubate at 37°C.
-
Sampling: At fixed time intervals (e.g., 10, 20, 30, 60 min), withdraw aliquots.
-
Development: Add 1 mL of TEA/Acetone (1:1) to the aliquot.
-
Measurement: Immediately measure Absorbance at 600 nm (
). -
Analysis: Plot
vs. Time. The initial slope represents the alkylation rate constant ( ).
Expected Result:
The Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine should show a lower
Safety & Handling (HSE)
This compound is a potent vesicant (blister agent) and genotoxin .[1]
-
Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles.
-
Decontamination: Spills should be neutralized immediately with 10% Sodium Thiosulfate solution, which nucleophilically attacks the aziridinium ion, rendering it inactive.
References
-
Chemical Structure & Identity
-
Mechanism of Nitrogen Mustards
-
Experimental Protocol (NBP Assay)
-
Synthetic Routes (General Mustard Synthesis)
-
BenchChem.[3] Application Notes: Synthesis of Nitrogen Mustard Derivatives.
-
